2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol
CAS No.: 902264-05-5
Cat. No.: VC4935709
Molecular Formula: C17H21NO
Molecular Weight: 255.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902264-05-5 |
|---|---|
| Molecular Formula | C17H21NO |
| Molecular Weight | 255.361 |
| IUPAC Name | 2-[benzyl(ethyl)amino]-1-phenylethanol |
| Standard InChI | InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3 |
| Standard InChI Key | RZHNZKABKZGIEM-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[benzyl(ethyl)amino]-1-phenylethanol, reflects its branched structure. The canonical SMILES string encodes its stereoelectronic configuration, featuring a hydroxyl group at the C1 position, a benzyl-substituted ethylamino group at C2, and a phenyl ring at C1. The InChIKey RZHNZKABKZGIEM-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 255.35 g/mol | PubChem |
| SMILES | CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O | PubChem |
| InChI | InChI=1S/C17H21NO/c1-2-18(...) | PubChem |
Synthesis and Industrial Production
Reductive Amination Pathways
The synthesis of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol typically involves a two-step reductive amination process. Benzyl chloride reacts with ethylamine to form benzyl ethylamine, which subsequently undergoes condensation with phenylacetaldehyde in the presence of a reducing agent. Sodium cyanoborohydride () or hydrogen gas with palladium on carbon () are commonly employed to facilitate imine reduction.
Catalytic Innovations
Recent advances in ruthenium-catalyzed dehydrogenative cyclization, as demonstrated in analogous systems , suggest opportunities for optimizing this compound’s synthesis. For instance, acridine-based ruthenium complexes under solvent-free conditions could enhance reaction efficiency by minimizing side products and reducing energy input .
Reaction Scheme:
Chemical Reactivity and Functionalization
Oxidation and Reduction
The hydroxyl group at C1 undergoes oxidation to form 2-[Benzyl(ethyl)amino]-1-phenylacetone using chromium trioxide () in acetic acid. Conversely, reduction with lithium aluminum hydride () yields the corresponding amine derivative, 2-[Benzyl(ethyl)amino]-1-phenylethylamine.
Nucleophilic Substitution
The benzyl group participates in nucleophilic substitution reactions under basic conditions. For example, sodium hydride () in dimethylformamide () facilitates the replacement of the benzyl moiety with alkyl or aryl nucleophiles.
Industrial and Catalytic Applications
Continuous-Flow Synthesis
Adopting continuous-flow reactors, as described in recent catalytic studies , could address scalability challenges. Automated reagent delivery systems and real-time monitoring may improve yield (>80%) and purity (>95%) while reducing reaction times from 24 hours to <6 hours .
Cross-Coupling Reactions
The compound’s amino alcohol motif serves as a precursor for palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could generate diversified libraries for high-throughput screening .
Comparative Analysis with Structural Analogs
Phenylethanolamine Derivatives
Compared to 2-amino-1-phenylethanol, the benzyl and ethyl substituents in 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol confer:
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Enhanced lipid solubility ( increase of 1.2 units)
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Extended plasma half-life due to reduced hepatic clearance
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Higher thermal stability ( > 150°C vs. 120°C for unsubstituted analogs)
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